pKa Matching Drives Quantum Proton Delocalization: Benzoic Acid–1-Methylimidazole vs. Acetic Acid–1-Methylimidazole
The benzoic acid–1-methylimidazole binary mixture exhibits quantum proton delocalization enabled by near-ideal pKa matching (ΔpKa ≈ 0 in DMSO), a condition not satisfied by the acetic acid–1-methylimidazole system, where protons remain classically localized [1]. First-principles simulations and infrared spectroscopy confirm the formation of short hydrogen bonds (SHBs) with donor–acceptor separations below 2.7 Å exclusively in the pKa-matched benzoic acid system [1].
| Evidence Dimension | Proton delocalization state and hydrogen bond character |
|---|---|
| Target Compound Data | Quantum proton delocalization; SHB formation confirmed; donor–acceptor distance <2.7 Å |
| Comparator Or Baseline | Acetic acid–1-methylimidazole: Classical proton localization; no SHB formation |
| Quantified Difference | Qualitative transformation from classical to quantum proton behavior; SHB present vs. absent |
| Conditions | First-principles electronic structure simulations across 97 acid–MIm pairs; IR spectroscopy validation in DMSO solutions at 298 K |
Why This Matters
Quantum proton delocalization directly impacts proton conductivity and material design; procurement of the pKa-matched benzoic acid system is essential for applications leveraging SHB-mediated transport.
- [1] Zhang, R., et al. (2025). pKa Matching Enables Quantum Proton Delocalization in Acid-1-Methylimidazole Binary Mixtures. Journal of Chemical Information and Modeling, 65(2), 798-810. View Source
